3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-bromo-4-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-8-4-5-14(13-8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3 |
InChI Key |
TTXDXOBKQWTCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C=O)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves two major steps:
- Formation of the 4-(3-methyl-1H-pyrazol-1-yl) substituted bromobenzene intermediate
- Introduction of the aldehyde group at the 3-position of the benzene ring
The key challenge lies in the regioselective substitution and functional group tolerance during the synthesis.
Detailed Synthetic Route from 4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenol
A well-documented approach involves the lithiation of a bromo-pyrazolylphenol precursor followed by formylation to introduce the aldehyde group:
Starting Material: 4-bromo-2-(5-methyl-1H-pyrazol-1-yl)phenol is dissolved in tetrahydrofuran and cooled to -55 °C using an acetone-dry ice bath.
Lithiation: Methyllithium (3.0 M in 1,2-dimethoxyethane) is added dropwise over 35 minutes under strict temperature control below -55 °C. The reaction is stirred for 1.75 hours.
Further Lithiation: Sec-butyllithium (1.4 M in cyclohexane) is added slowly over 1 hour, maintaining the temperature below -55 °C.
Formylation: Morpholine-4-carbaldehyde in tetrahydrofuran is added dropwise over 20 minutes at the same low temperature.
Quenching and Work-up: After gradual warming to -8 °C, chilled aqueous hydrochloric acid (2 N) is added rapidly, maintaining the temperature below 30 °C. The organic phase is extracted, and the aqueous layers are acidified further with 6 N hydrochloric acid to induce crystallization.
Isolation: The solid product is filtered, washed, and dried under vacuum at 40 °C, yielding 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde as a light orange granular solid with an 86% yield.
Reaction Conditions Summary Table:
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Lithiation with methyllithium | Methyllithium in 1,2-dimethoxyethane | -55 | 1.75 hours | - |
| Lithiation with sec-butyllithium | Sec-butyllithium in cyclohexane | -55 | 1.25 hours | - |
| Formylation | Morpholine-4-carbaldehyde in THF | -55 to -8 | ~25 minutes | - |
| Quenching and crystallization | Aqueous HCl (2 N and 6 N) | -8 to 30 | 18 hours (granulation) | 86 |
This method is adapted from a detailed synthesis reported in chemical literature with high reproducibility and purity of the product.
Alternative Preparation of 3-Bromobenzaldehyde Intermediate
Since the title compound contains a 3-bromobenzaldehyde moiety, its preparation is critical. A classical and efficient method for preparing 3-bromobenzaldehyde is:
- Benzaldehyde is complexed with aluminum chloride in the solvent.
- Bromine chloride solution is added under controlled temperature (10 °C to 50 °C, typically room temperature).
- After reaction completion, water is added, and the organic and aqueous layers are separated.
- The organic phase is washed, dried, concentrated, and distilled to isolate 3-bromobenzaldehyde in excellent yield and minimal bromine consumption.
This method provides a high purity intermediate essential for subsequent pyrazolyl substitution.
Pyrazolyl Substitution on Bromobenzaldehyde
The introduction of the 3-methyl-1H-pyrazol-1-yl group onto the bromobenzaldehyde framework is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling with pyrazole derivatives). However, specific detailed procedures for the exact compound are less commonly published but can be inferred from related pyrazolylbenzaldehyde syntheses.
Analytical Data and Characterization
| Property | Data |
|---|---|
| Molecular Formula | C11H9BrN2O |
| Molecular Weight | Approx. 267 g/mol |
| Melting Point | Not explicitly reported |
| Purity | >85% (by LCMS or NMR) |
| Yield | Typically 80-86% in reported syntheses |
| Spectroscopic Data | Characteristic aldehyde proton (~10 ppm in 1H NMR), pyrazole signals, bromine isotope pattern in MS |
Summary and Recommendations
The most reliable preparation of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves lithiation of a bromopyrazolylphenol precursor followed by formylation with morpholine-4-carbaldehyde under cryogenic conditions, yielding high purity product with good yield.
Preparation of the key intermediate 3-bromobenzaldehyde via bromine chloride bromination of benzaldehyde is efficient and scalable.
Analytical characterization should confirm the presence of both the aldehyde and pyrazole functionalities, with purity assessment by chromatographic and spectroscopic methods.
Alternative coupling methods for pyrazole introduction may be considered depending on available starting materials and desired scale.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways . The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors .
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrazole-Benzaldehyde Derivatives
- Electron-Donating vs.
- Steric Effects : Ethyl substituents (e.g., 3-bromo-4-(4-ethyl-1H-pyrazol-1-yl)benzaldehyde) introduce steric hindrance, which could reduce reaction rates in nucleophilic aromatic substitution compared to the methyl-substituted analog.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The 3-methylpyrazole group likely increases logP compared to trifluoromethyl or pyrrolidine analogs, impacting membrane permeability.
Biological Activity
3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C10H9BrN2O and a molecular weight of approximately 265.11 g/mol. Its structure features a bromine atom, a pyrazole ring, and an aldehyde functional group, contributing to its unique reactivity and biological interactions. The presence of the pyrazole moiety enhances its binding affinity to various biological targets.
Target Enzyme: Leishmania major Pteridine Reductase 1 (LmPTR1)
The primary biological target for 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the folate metabolism of Leishmania parasites, which is essential for their survival and proliferation. The interaction with LmPTR1 leads to the inhibition of folate metabolism, resulting in significant antileishmanial effects.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Antileishmanial Activity : The inhibition of LmPTR1 disrupts folate metabolism in Leishmania parasites, making this compound a potential candidate for treating leishmaniasis.
- Anti-inflammatory Properties : Compounds with pyrazole rings have been shown to possess anti-inflammatory effects. For instance, derivatives similar to 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde have demonstrated significant anti-inflammatory activity in various studies .
- Antitumor Activity : Recent studies have indicated that pyrazole derivatives can inhibit the growth of several cancer cell types, including breast cancer and liver cancer cells. The anticancer activities are attributed to their ability to interfere with cellular proliferation pathways .
Data Table: Biological Activities Overview
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| Antileishmanial | Inhibition of LmPTR1 | |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Study 1: Antileishmanial Efficacy
In a study evaluating the efficacy of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde against Leishmania major, researchers found that the compound significantly inhibited the growth of the parasite in vitro. The IC50 value was determined to be lower than that of standard treatments, indicating its potential as an effective therapeutic agent against leishmaniasis.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of pyrazole derivatives, including 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde. The compound exhibited comparable anti-inflammatory activity to indomethacin, a well-known anti-inflammatory drug, suggesting its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde?
- Methodology : Multi-step synthesis typically involves coupling a brominated benzaldehyde precursor with a substituted pyrazole. For example:
- Step 1 : Bromination of 4-formylphenylpyrazole derivatives under controlled conditions (e.g., using NBS or Br₂ in DMF) .
- Step 2 : Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the 3-methylpyrazole moiety .
- Key Parameters : Reaction temperature (80–110°C), solvent choice (DMF, ethanol), and catalyst (Pd-based for cross-coupling) significantly impact yield (typically 50–70%) .
Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?
- Characterization Workflow :
- NMR Spectroscopy : and NMR confirm regiochemistry of bromine and pyrazole substitution .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the aldehyde and pyrazole groups (e.g., torsion angles < 10° between rings) .
Q. What purification strategies are effective for isolating the compound from reaction mixtures?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate 8:2 to 1:1) separates unreacted pyrazole and brominated byproducts .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity, confirmed by melting point analysis (mp 72–79°C for analogous bromopyrazoles) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylpyrazole group influence reactivity in cross-coupling reactions?
- Steric Hindrance : The 3-methyl group reduces accessibility of the pyrazole N-atom, necessitating bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to prevent catalyst poisoning .
- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., hydrazone formation) .
- Contradictions : Some studies report lower yields in Buchwald-Hartwig aminations due to competing aldehyde side reactions, requiring careful optimization of base (Cs₂CO₃ vs. K₃PO₄) .
Q. What structural insights can be derived from crystallographic data for designing derivatives with enhanced bioactivity?
- Key Findings :
- Planarity : The pyrazole and benzaldehyde rings adopt a near-planar conformation (dihedral angle < 15°), promoting π-π stacking with biological targets .
- Halogen Bonding : The bromine atom participates in C–Br···O interactions (distance ~3.2 Å), stabilizing crystal packing and influencing solubility .
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved for this compound?
- Experimental Design :
- Dose-Response Studies : Test across concentrations (1–100 µM) to identify non-specific cytotoxicity vs. target-specific effects .
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions .
- Data Interpretation : Contradictions may arise from assay conditions (e.g., bacterial strain variability or solvent DMSO >1% ).
Methodological Challenges and Solutions
Q. Why do reaction yields vary significantly when scaling up synthesis?
- Root Causes :
- Heat Transfer : Exothermic bromination steps require precise temperature control to avoid decomposition .
- Oxygen Sensitivity : Pyrazole intermediates may oxidize; inert atmosphere (N₂/Ar) improves reproducibility .
Q. What strategies optimize the compound’s stability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
